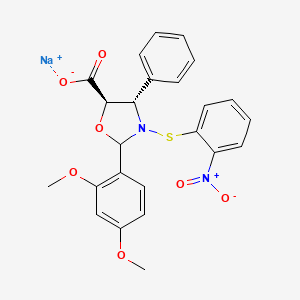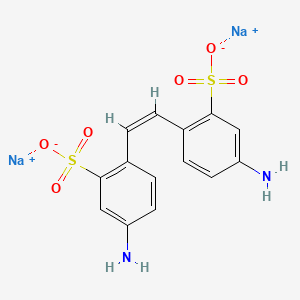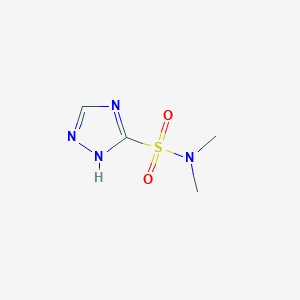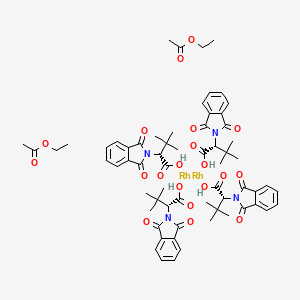
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the phenyl, nitrophenyl, and dimethoxyphenyl groups. The final step involves the formation of the sodium salt. Common reagents used in these reactions include sodium hydride, dimethyl sulfate, and thiophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its multiple functional groups enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Potassium Salt
Uniqueness
Compared to similar compounds, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
614748-67-3 |
|---|---|
Molekularformel |
C24H21N2NaO7S |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
sodium;(4S,5R)-2-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)sulfanyl-4-phenyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S.Na/c1-31-16-12-13-17(19(14-16)32-2)23-25(34-20-11-7-6-10-18(20)26(29)30)21(22(33-23)24(27)28)15-8-4-3-5-9-15;/h3-14,21-23H,1-2H3,(H,27,28);/q;+1/p-1/t21-,22+,23?;/m0./s1 |
InChI-Schlüssel |
VYLUGWIJEDKAAK-DWBMBBFHSA-M |
Isomerische SMILES |
COC1=CC(=C(C=C1)C2N([C@H]([C@@H](O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2N(C(C(O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)


![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
